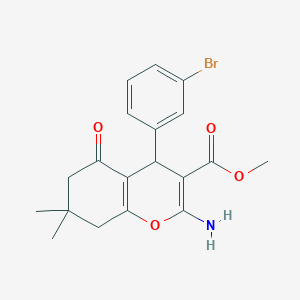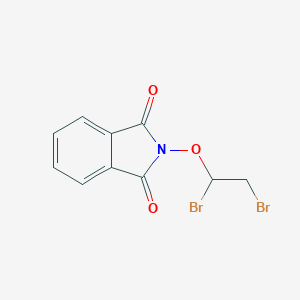![molecular formula C21H16BrNO2 B343974 3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one](/img/structure/B343974.png)
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. This compound is characterized by its unique structure, which includes an indeno-pyridine core with various substituents such as an acetyl group, a bromophenyl group, and a methyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indeno-pyridine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the indeno-pyridine core.
Introduction of substituents: The acetyl, bromophenyl, and methyl groups are introduced through various organic reactions such as Friedel-Crafts acylation, bromination, and methylation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
化学反应分析
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
相似化合物的比较
3-Acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one can be compared with other similar compounds, such as:
Indeno[1,2-b]pyridine derivatives: These compounds share the same core structure but differ in the nature and position of substituents. The presence of different substituents can significantly impact their chemical and biological properties.
Bromophenyl derivatives: Compounds with a bromophenyl group can exhibit similar reactivity in substitution reactions. the overall structure and additional substituents can influence their specific applications and properties.
Acetyl-substituted compounds: The presence of an acetyl group can affect the compound’s reactivity and biological activity. Comparing compounds with and without the acetyl group can provide insights into its role in the compound’s overall behavior.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C21H16BrNO2 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
3-acetyl-4-(4-bromophenyl)-2-methyl-1,4-dihydroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H16BrNO2/c1-11-17(12(2)24)18(13-7-9-14(22)10-8-13)19-20(23-11)15-5-3-4-6-16(15)21(19)25/h3-10,18,23H,1-2H3 |
InChI 键 |
LEMRADVSVTUPBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br)C(=O)C |
规范 SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(1-adamantyl)-3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B343897.png)

![2-amino-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B343901.png)
methanone](/img/structure/B343903.png)







![S,S-bis[2-(acetylamino)ethyl] dithiocarbonate](/img/structure/B343921.png)
![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-5-hexenoate](/img/structure/B343924.png)
